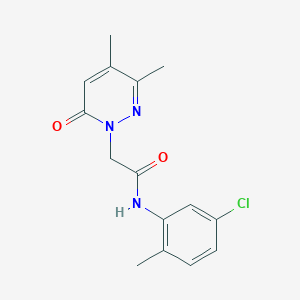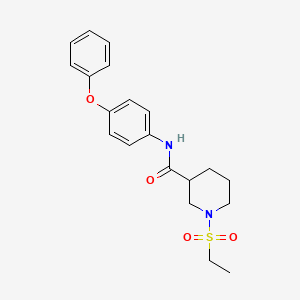![molecular formula C21H27N3O B5323350 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMXAA and has been studied extensively for its anti-cancer properties.
作用機序
DMXAA works by activating the immune system to attack cancer cells. It does this by binding to and activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines. These cytokines then activate immune cells, such as T cells and natural killer cells, to target and kill cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It increases the production of interferons and other cytokines, which leads to the activation of immune cells. It also increases the production of reactive oxygen species, which can lead to cell death. Additionally, DMXAA has been shown to induce vasodilation, which can improve blood flow to tumors and increase drug delivery.
実験室実験の利点と制限
One of the main advantages of DMXAA for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for anti-cancer drugs. However, DMXAA has some limitations for lab experiments. It can be toxic to normal cells at high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on DMXAA. One area of focus is the development of more potent and selective STING agonists for use in anti-cancer therapy. Another area of interest is the use of DMXAA in combination therapy with other anti-cancer drugs. Additionally, there is a need for further research on the mechanism of action of DMXAA and its effects on the immune system. Finally, there is potential for the use of DMXAA in other disease areas, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, or DMXAA, is a chemical compound that has shown promising anti-cancer properties. Its ability to activate the immune system and induce tumor necrosis has made it a valuable tool for studying cancer cell death and identifying potential targets for anti-cancer drugs. While DMXAA has some limitations for lab experiments, there are several future directions for research that could lead to the development of more effective anti-cancer therapies and the use of DMXAA in other disease areas.
合成法
DMXAA can be synthesized through various methods, including the reaction of 2,3-dimethylbenzylamine with 4-methylbenzoyl chloride, followed by the reaction of the resulting product with piperazine. Another method involves the reaction of 2,3-dimethylbenzylamine with 4-methylbenzoyl isothiocyanate, followed by the reaction with piperazine. These methods have been optimized to produce high yields of DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been studied for its potential use in combination therapy with other anti-cancer drugs.
特性
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-7-9-19(10-8-16)22-21(25)15-23-11-13-24(14-12-23)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXXBAUAFCRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5323271.png)
![1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
![2-{[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5323284.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5323305.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5323316.png)
![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)


![2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5323335.png)


![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)